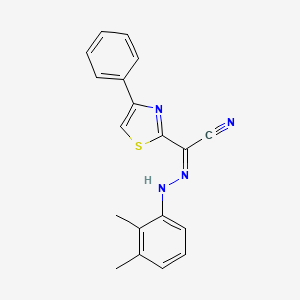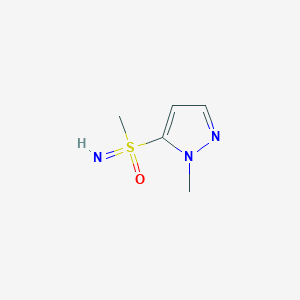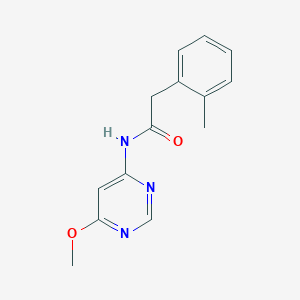![molecular formula C22H22FN3O2 B2750081 3-(4-Fluorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole CAS No. 1787984-37-5](/img/structure/B2750081.png)
3-(4-Fluorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is a heterocyclic organic compound that has attracted significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is known for its unique chemical structure and pharmacological properties.
作用机制
The mechanism of action of 3-(4-Fluorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is not fully understood. However, it has been reported to act as an inhibitor of certain enzymes and receptors involved in various biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. Additionally, this compound has been reported to act as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been reported to exhibit anti-inflammatory, analgesic, and anxiolytic properties in preclinical studies. Additionally, this compound has been shown to have antitumor activity in vitro and in vivo. The exact biochemical and physiological effects of this compound are still being studied, and more research is needed to fully understand its pharmacological properties.
实验室实验的优点和局限性
3-(4-Fluorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole has several advantages and limitations for lab experiments. One of the advantages of this compound is its unique chemical structure, which makes it a potential candidate for drug discovery and development. Additionally, this compound has been reported to have high potency and selectivity for certain enzymes and receptors. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to study in certain experimental settings.
未来方向
There are several future directions for the study of 3-(4-Fluorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole. One of the future directions is to explore the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Furthermore, the synthesis of analogs of this compound and their biological activities should be explored to identify potential candidates for drug discovery and development.
合成方法
The synthesis of 3-(4-Fluorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole involves the reaction of 4-phenylbutanoyl chloride with 2-pyrrolidone followed by the reaction of the resulting product with 4-fluoroaniline and sodium azide. The final product is obtained by cyclization of the intermediate compound with phosphorus oxychloride. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.
科学研究应用
3-(4-Fluorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole has been extensively studied for its potential applications in drug discovery and development. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Several research articles have reported the synthesis of analogs of this compound and their biological activities. The scientific research application of this compound is still in the early stages, and more studies are needed to explore its full potential.
属性
IUPAC Name |
1-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c23-18-13-11-17(12-14-18)21-24-22(28-25-21)19-9-5-15-26(19)20(27)10-4-8-16-6-2-1-3-7-16/h1-3,6-7,11-14,19H,4-5,8-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYQTCUKDMFUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Tert-butyl-2-[1-[2-(2-methoxy-4-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2749998.png)


![methyl 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2750001.png)


![[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 3,4-dichlorobenzoate](/img/structure/B2750004.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2750012.png)
![N-[cyano(2-methoxyphenyl)methyl]-5-[(1H-imidazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B2750014.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]pyridine-4-carbohydrazide](/img/structure/B2750016.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2750017.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B2750019.png)
![2-(tert-butyl)-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2750020.png)